molecular formula C16H10F2N2O4S2 B6276118 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid CAS No. 2763754-98-7

5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid

Cat. No. B6276118
CAS RN: 2763754-98-7
M. Wt: 396.4
InChI Key:
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Description

5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid (5F2TBS) is a synthetic organic compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used in a variety of applications, including medicinal chemistry, organic synthesis, and drug discovery. 5F2TBS has been studied extensively in recent years due to its unique chemical properties and potential therapeutic applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5F2TBS.

Scientific Research Applications

5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid has been studied extensively in recent years due to its unique chemical properties and potential therapeutic applications. In medicinal chemistry, 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid has been used to synthesize a number of compounds with potential therapeutic applications. For example, 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid has been used to synthesize a compound that has been shown to inhibit the growth of certain cancer cells. In organic synthesis, 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid has been used as a starting material for the synthesis of a wide range of compounds. In drug discovery, 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid has been used to synthesize a number of compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid is not completely understood. However, it is believed that the compound binds to certain receptors in the body, which then activates a signal transduction pathway that leads to a physiological response. The exact mechanism of action is still being studied, but it is believed that the compound has a role in the regulation of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid are still being studied. However, it is believed that the compound has a role in the regulation of cell proliferation, apoptosis, and inflammation. In addition, 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid has been shown to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid for lab experiments include its availability, low cost, and ease of synthesis. Additionally, 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid is a versatile compound that can be used in a variety of applications, including medicinal chemistry, organic synthesis, and drug discovery. The limitations of using 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid for lab experiments include its relatively short shelf life and its potential to cause adverse reactions in certain individuals.

Future Directions

The potential applications of 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid are still being explored. Future research could focus on developing new methods of synthesis, exploring the biochemical and physiological effects of the compound, and developing new compounds based on 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid for therapeutic applications. Additionally, further research could be conducted to investigate the potential adverse effects of the compound on humans and the environment.

Synthesis Methods

The synthesis of 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid can be achieved through a two-step reaction process. The first step involves the reaction of 4-fluorophenylthiazole-5-sulfonamide with 5-fluorobenzoic acid. This reaction is performed in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The second step involves the reaction of the resulting intermediate with a suitable nucleophile, such as an amine or thiol. This reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid involves the reaction of 4-fluoroaniline with thionyl chloride to form 4-fluorobenzene sulfonyl chloride. This intermediate is then reacted with 2-amino-5-fluorobenzoic acid to form 5-fluoro-2-[2-(4-fluorophenyl)sulfonamido]benzoic acid. The final step involves the reaction of this intermediate with 2-bromo-1,3-thiazole-5-carboxylic acid to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "thionyl chloride", "2-amino-5-fluorobenzoic acid", "2-bromo-1,3-thiazole-5-carboxylic acid" ], "Reaction": [ "4-fluoroaniline + thionyl chloride -> 4-fluorobenzene sulfonyl chloride", "4-fluorobenzene sulfonyl chloride + 2-amino-5-fluorobenzoic acid -> 5-fluoro-2-[2-(4-fluorophenyl)sulfonamido]benzoic acid", "5-fluoro-2-[2-(4-fluorophenyl)sulfonamido]benzoic acid + 2-bromo-1,3-thiazole-5-carboxylic acid -> 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid" ] }

CAS RN

2763754-98-7

Product Name

5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid

Molecular Formula

C16H10F2N2O4S2

Molecular Weight

396.4

Purity

95

Origin of Product

United States

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